molecular formula C20H22N4O6 B14084453 N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide CAS No. 6624-36-8

N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide

Cat. No.: B14084453
CAS No.: 6624-36-8
M. Wt: 414.4 g/mol
InChI Key: ROEMVDFZWVQMFZ-IINORCHSSA-N
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Description

N,N’-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide is an organic compound known for its unique structural properties and potential applications in various fields. This compound features two 3,4-dimethoxyphenyl groups attached to an oxamide backbone through imine linkages, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and oxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N,N’-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide involves its interaction with molecular targets through its imine and oxamide functional groups. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide is unique due to its specific substitution pattern with methoxy groups, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics and stability.

Properties

CAS No.

6624-36-8

Molecular Formula

C20H22N4O6

Molecular Weight

414.4 g/mol

IUPAC Name

N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C20H22N4O6/c1-27-15-7-5-13(9-17(15)29-3)11-21-23-19(25)20(26)24-22-12-14-6-8-16(28-2)18(10-14)30-4/h5-12H,1-4H3,(H,23,25)(H,24,26)/b21-11-,22-12-

InChI Key

ROEMVDFZWVQMFZ-IINORCHSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C(=O)N/N=C\C2=CC(=C(C=C2)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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